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Introduction
DSP-2230, also known as ANP-230, is an investigational, orally active small-molecule inhibitor

of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are

predominantly expressed in peripheral sensory neurons and are implicated in the generation

and propagation of neuronal action potentials, playing a crucial role in pain signaling.[2][3]

Preclinical and early clinical data suggest that by blocking these specific sodium channel

subtypes, DSP-2230 may offer a novel therapeutic approach for the management of

neuropathic pain with a potentially favorable safety profile, minimizing effects on the central

nervous system and cardiovascular system.[4][5][6]

Developed initially by Sumitomo Dainippon Pharma and now under development by AlphaNavi

Pharma, DSP-2230 is being investigated for various neuropathic pain conditions, including rare

genetic pain disorders like familial episodic limb pain syndrome.[4][6][7]

These application notes provide a summary of the available quantitative data and detailed

protocols for key experiments involving DSP-2230.

Quantitative Data Summary
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10818647?utm_src=pdf-interest
https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://www.medchemexpress.com/dsp-2230.html
https://www.isrctn.com/holding
https://pubmed.ncbi.nlm.nih.gov/38776832/
https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://synapse.patsnap.com/drug/eb60d7894196427f8270fb5cc16662a9
https://delta.larvol.com/Products/?ProductId=6ffa407c-7bb0-44eb-84e4-085e8bd71326
https://www.sumitomo-pharma.com/news/20190328.html
https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://synapse.patsnap.com/drug/eb60d7894196427f8270fb5cc16662a9
https://www.sumitomo-pharma.com/news/20190328.html
https://alphanavi.com/en/2021/05/11/236/
https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Cell Line Assay Type Parameter Value (μM) Reference

Human

Nav1.7

Stably

expressing

cells

Electrophysio

logy (Voltage

Clamp)

IC50 7.1 [1][8]

Human

Nav1.8

Stably

expressing

cells

Electrophysio

logy (Voltage

Clamp)

IC50 11.4 [1][8]

Human

Nav1.9

Stably

expressing

cells

Electrophysio

logy (Voltage

Clamp)

IC50 6.7 [1][8]

Human

Nav1.5

Stably

expressing

cells

Manual

Patch-Clamp
IC50 151.2 - 155.9 [8][9]

Preclinical In Vivo Efficacy
Animal Model Species

Dosing
Regimen

Key Findings Reference

R222S Mutant

Mice (Episodic

Pain Syndrome

Model)

Mouse

3-30 mg/kg, p.o.,

once daily for 6

days

Reduced thermal

and mechanical

hyperalgesia.

[1]

Wildtype Mice Mouse

3-30 mg/kg, p.o.,

once daily for 6

days

Inhibited thermal

hyperalgesia.
[1]

Neuropathic &

Inflammatory

Pain Models

Rodent Not specified

Dose-dependent

analgesic

efficacy with

increased

potency upon

repeated

administration.

[10]
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Signaling Pathway and Mechanism of Action
DSP-2230 exerts its analgesic effect by inhibiting the influx of sodium ions into peripheral

sensory neurons. This, in turn, dampens the generation and propagation of action potentials

that transmit pain signals. The compound equipotently blocks Nav1.7, Nav1.8, and Nav1.9

channels through a "tonic block" mechanism, which is state- and use-independent.[3]

Additionally, it causes a depolarizing shift in the activation curve of these channels.[3][8]
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Mechanism of action of DSP-2230 in peripheral sensory neurons.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is a generalized procedure based on the reported electrophysiological

characterization of DSP-2230.[3]

Objective: To determine the inhibitory effect of DSP-2230 on voltage-gated sodium channels

(Nav1.7, Nav1.8, Nav1.9) expressed in a stable cell line (e.g., HEK293).

Materials:

HEK293 cells stably expressing the human Nav channel of interest.

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH

7.3 with NaOH).

Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).

DSP-2230 stock solution in DMSO.

Patch-clamp rig with amplifier and data acquisition system.

Procedure:

Culture the cells to an appropriate confluency for recording.

Prepare a range of DSP-2230 concentrations by diluting the stock solution in the external

solution. The final DMSO concentration should be kept constant (e.g., <0.1%).

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage

and perfuse with the external solution.

Establish a whole-cell patch-clamp configuration on a single cell.
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Apply a voltage-step protocol to elicit sodium currents. For a tonic block assessment, a

simple depolarizing step from a holding potential of -120 mV to 0 mV for 20 ms can be

applied every 10 seconds.

Record baseline sodium currents in the absence of the compound.

Perfuse the cell with the external solution containing a known concentration of DSP-2230
and record the currents until a steady-state block is achieved.

Wash out the compound with the external solution to assess the reversibility of the block.

Repeat steps 6-8 for a range of DSP-2230 concentrations to generate a concentration-

response curve.

Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Preclinical In Vivo Analgesia: Hot Plate Test
This is a generalized protocol for assessing thermal hyperalgesia, based on findings from

preclinical studies with DSP-2230.[1]

Objective: To evaluate the analgesic effect of DSP-2230 on thermal pain sensitivity in mice.

Materials:

Male R222S mutant or wildtype mice.

Hot plate apparatus with adjustable temperature.

DSP-2230 formulation for oral gavage (e.g., in a vehicle of DMSO, PEG300, Tween-80, and

saline).[1]

Vehicle control.

Procedure:

Acclimatize mice to the testing room for at least 1 hour before the experiment.

Set the hot plate temperature to a noxious level (e.g., 52 ± 0.5°C).
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Determine the baseline latency to a pain response (e.g., licking a hind paw or jumping) for

each mouse. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue

damage.

Administer DSP-2230 (e.g., 3-30 mg/kg) or vehicle control via oral gavage.

At predetermined time points after dosing (e.g., 30, 60, 90, 120 minutes), place the mouse

on the hot plate and record the latency to the pain response.

Compare the response latencies between the DSP-2230 treated group and the vehicle

control group. An increase in latency indicates an analgesic effect.

Clinical Pharmacodynamics: Capsaicin-Induced Pain
Model
This protocol is based on the design of a Phase 1 clinical trial (ISRCTN80154838).[2][11]

Objective: To assess the pharmacodynamic effect of DSP-2230 on capsaicin-induced pain and

hyperalgesia in healthy volunteers.

Materials:

Healthy male volunteers (18-55 years).

DSP-2230 oral suspension.

Placebo control.

Positive control (e.g., Pregabalin).

Capsaicin solution for intradermal injection.

Tools for pain assessment (e.g., Visual Analog Scale for pain intensity, von Frey filaments for

mechanical allodynia, and a device to measure the area of flare).

Workflow:
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Workflow for the capsaicin-induced pain model study.

Procedure:

Screening: Screen healthy volunteers for eligibility, including an assessment of their

response to capsaicin injections to ensure a consistent pain response.[2]

Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically

used. Each participant will go through multiple treatment periods, receiving DSP-2230,

placebo, and a positive control in a random order, with a washout period between each.

Dosing: On each study day, participants receive a single oral dose of the assigned treatment.

Capsaicin Challenge: At a specified time after dosing, an intradermal injection of capsaicin is

administered to a designated area on the skin (e.g., the forearm).
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Pharmacodynamic Assessments: Following the capsaicin injection, a series of assessments

are performed at regular intervals:

Pain Intensity: Participants rate their pain using a Visual Analog Scale (VAS).

Area of Flare: The area of redness around the injection site is measured.

Mechanical Allodynia: The area of increased sensitivity to touch is mapped using von Frey

filaments.

Pharmacokinetic Sampling: Blood and urine samples are collected at various time points to

determine the concentration of DSP-2230 and its metabolites.[12][13]

Data Analysis: The primary endpoints are the differences in pain intensity, flare area, and

area of allodynia between the DSP-2230 treatment group and the placebo group.

Safety and Tolerability
In Phase 1 clinical trials involving single and multiple ascending doses in healthy volunteers,

DSP-2230 has demonstrated a tolerable safety profile.[7][12] Non-clinical studies have

suggested a potential for excellent analgesic effects without the side effects on the central

nervous system or cardiovascular system that are associated with some existing pain

medications.[4][6] A dedicated clinical study has also been conducted to assess the effect of

DSP-2230 on renal function.[14][15]

Disclaimer: DSP-2230 is an investigational compound and is not approved for any indication.

The information provided here is for research and informational purposes only. All experiments

should be conducted in accordance with relevant guidelines and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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